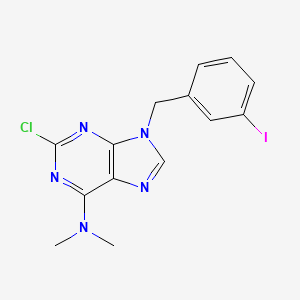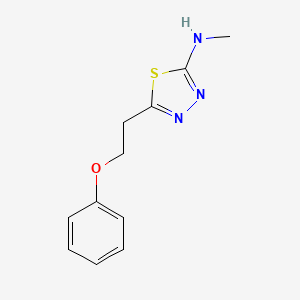
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine is a member of the isoxazolidine family, characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine typically involves a 1,3-dipolar cycloaddition reaction. This process uses nitrones and alkenes as starting materials. For instance, the reaction between C, N-diarylnitrones and 3,5-dimethylacryloylpyrazole olefin in the presence of a nickel (II) catalyst can yield isoxazolidine derivatives with high regioselectivity and yield . The reaction conditions often include mild temperatures and short reaction times, making the process efficient and practical for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds or N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine can be compared with other isoxazolidine derivatives, such as:
3,5-Dimethylisoxazolidine: Lacks the phenyl and p-tolyl groups, resulting in different chemical and biological properties.
5-Phenylisoxazolidine: Similar structure but without the methyl and p-tolyl groups, affecting its reactivity and applications.
3-(p-Tolyl)isoxazolidine: Contains the p-tolyl group but lacks the methyl and phenyl groups, leading to distinct properties.
Properties
CAS No. |
88330-56-7 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-methyl-3-(4-methylphenyl)-5-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C17H19NO/c1-13-8-10-14(11-9-13)16-12-17(19-18(16)2)15-6-4-3-5-7-15/h3-11,16-17H,12H2,1-2H3 |
InChI Key |
ADUSZGUGVKQXAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(ON2C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


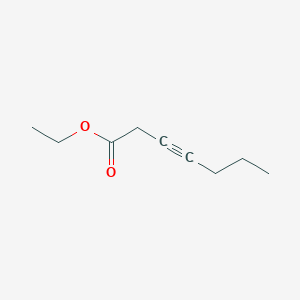
![3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine](/img/structure/B12917212.png)
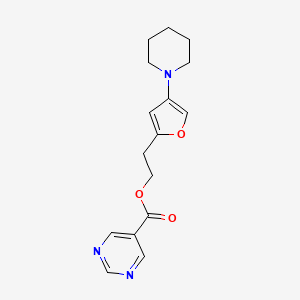
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)

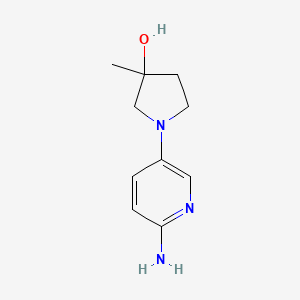
![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)

![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)

